molecular formula C20H22F3NO2 B11505675 6,7-Diethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline

6,7-Diethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11505675
M. Wt: 365.4 g/mol
InChI Key: YJILLLFCIYGBTA-UHFFFAOYSA-N
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Description

6,7-Diethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound with the following chemical formula:

C20H21F3NO2\text{C}_{20}\text{H}_{21}\text{F}_3\text{NO}_2C20​H21​F3​NO2​

. It belongs to the class of tetrahydroisoquinolines and exhibits interesting properties due to its unique structure.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of 4-(trifluoromethyl)benzaldehyde with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in the presence of suitable reagents. The reaction typically proceeds under mild conditions and yields the desired product .

Industrial Production Methods: While industrial-scale production methods are less common, the compound can be synthesized using scalable processes. Optimization of reaction conditions, solvent choice, and catalysts is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Reactivity: 6,7-Diethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction of the carbonyl group leads to the formation of the tetrahydroisoquinoline ring.

    Substitution: Nucleophilic substitution reactions occur at the ethoxy groups.

    Cyclization: Intramolecular cyclization reactions are possible due to the presence of the tetrahydroisoquinoline scaffold.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides or acyl chlorides.

    Cyclization: Acidic or basic conditions to promote intramolecular reactions.

Scientific Research Applications

6,7-Diethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline finds applications in various fields:

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific application. It may interact with cellular receptors, enzymes, or other biomolecules, leading to downstream effects. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While 6,7-Diethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline is unique in its structure, it shares similarities with other tetrahydroisoquinolines. Comparative studies can reveal its distinct features and potential advantages.

Properties

Molecular Formula

C20H22F3NO2

Molecular Weight

365.4 g/mol

IUPAC Name

6,7-diethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C20H22F3NO2/c1-3-25-17-11-14-9-10-24-19(16(14)12-18(17)26-4-2)13-5-7-15(8-6-13)20(21,22)23/h5-8,11-12,19,24H,3-4,9-10H2,1-2H3

InChI Key

YJILLLFCIYGBTA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)C(F)(F)F)OCC

Origin of Product

United States

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